1-(4-tert-Butylphenyl)piperazine
Overview
Description
1-(4-tert-Butylphenyl)piperazine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is substituted with a 4-tert-butylphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems .
Mode of Action
Piperazine derivatives are generally known to interact with their targets by mimicking or blocking the action of neurotransmitters, thereby modulating the activity of the respective neurotransmitter systems .
Biochemical Pathways
Given its structural similarity to other piperazine derivatives, it may influence several biochemical pathways related to neurotransmission .
Result of Action
As a piperazine derivative, it may modulate neurotransmitter systems, potentially leading to changes in neuronal activity .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Biochemical Analysis
Biochemical Properties
1-(4-tert-Butylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a critical role in cell signaling. This modulation can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the importance of careful dosage control when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-bromo-4-tert-butylbenzene. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-tert-Butylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-tert-Butylbenzyl)piperazine: Similar in structure but with a benzyl group instead of a phenyl group.
1-(4-tert-Butylphenyl)methylpiperazine: Contains a methyl group attached to the piperazine ring.
N-(4-tert-Butylphenyl)piperazine: Another derivative with different substitution patterns.
Uniqueness: 1-(4-tert-Butylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. This uniqueness makes it valuable in the synthesis of specialized compounds and in pharmacological research .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMNUOREWSOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987575 | |
Record name | 1-(4-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-61-0 | |
Record name | 1-[4-(1,1-Dimethylethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68104-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-tert-Butylphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-tert-butylphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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